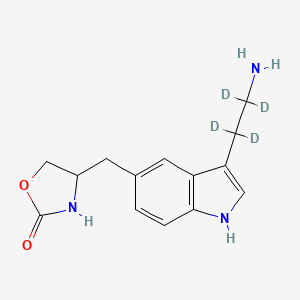

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves multi-step chemical reactions, starting from simpler sugar derivatives and gradually adding protective groups and sugar units to build up the complex structure. One synthesis pathway describes the condensation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside with 2,3,4-tri-O-acetyl-alpha-D-fucopyranosyl bromide, followed by several steps of protection and deprotection, to yield the desired oligosaccharide. This process includes key steps such as the cleavage of the benzylidene group, deacetylation, and glycosylation reactions (Piskorz, Abbas, & Matta, 1984).

Molecular Structure Analysis

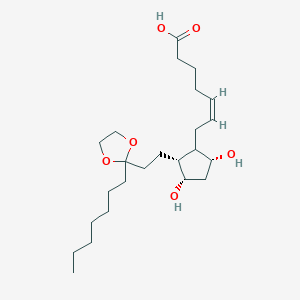

The molecular structure of this compound has been elucidated using techniques such as 13C-nuclear magnetic resonance (NMR) spectroscopy. These studies confirm the complex arrangement of the sugar units and the presence of protective groups that are strategically placed to facilitate further chemical modifications (Piskorz, Abbas, & Matta, 1984).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including glycosylation, where sugar units are linked together to form more complex carbohydrates. The protective groups such as benzyl and acetyl play a crucial role in these reactions, enabling the selective formation of bonds without undesired side reactions. The chemical properties of this compound, including its reactivity and stability, are largely influenced by the protective groups and the stereochemistry of the sugar units (Jacquinet & Sinaÿ, 1975).

科学的研究の応用

Synthesis and Characterization

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyran is a complex molecule involved in the synthesis of various saccharides, illustrating its pivotal role in carbohydrate chemistry. Researchers have developed methodologies for condensing this compound with other saccharide units, leading to the creation of disaccharides and trisaccharides with specific structural configurations. For instance, the condensation with 2,3,4-tri-O-acetyl-alpha-D-fucopyranosyl bromide facilitated the synthesis of trisaccharide derivatives, showcasing the molecule's utility in constructing complex carbohydrate structures (Piskorz, Abbas, & Matta, 1984; Jacquinet & Sinaÿ, 1975). These syntheses not only highlight the compound's versatility in forming glycosidic bonds but also its potential in generating molecules with biological significance.

Role in Glycoscience

The molecule serves as a critical intermediate in the synthesis of glycoconjugates, contributing to our understanding of glycoscience and its applications in developing biomimetic materials, pharmaceuticals, and understanding biological recognition processes. The synthesis of tetrasaccharides and disaccharides utilizing this compound as a key intermediate demonstrates its importance in mimicking natural glycan structures found on the surfaces of cells, potentially influencing studies on cell-cell interaction, immune response, and pathogen recognition (Milat & Sinaÿ, 1981; Rachaman & Jeanloz, 1969).

Contributions to Synthetic Chemistry

This compound exemplifies the advancements in synthetic chemistry techniques, particularly in the realm of selective glycosylation reactions. The methodologies developed for its use have refined our ability to construct saccharides with precise stereochemistry, leading to a deeper understanding of the structure-function relationships in carbohydrates. These advances are not only theoretical but also have practical implications, such as in the design of novel therapeutics and the exploration of carbohydrate-based materials (Dejter-Juszynski & Flowers, 1973; Nishimura, Kurita, & Kuzuhara, 1990).

特性

IUPAC Name |

N-[(4aR,6S,7R,8R,8aS)-8-[(2S,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H53NO10/c1-33-42(52-28-35-18-8-3-9-19-35)45(53-29-36-20-10-4-11-21-36)46(54-30-37-22-12-5-13-23-37)49(57-33)60-44-41(50-34(2)51)48(55-31-38-24-14-6-15-25-38)58-40-32-56-47(59-43(40)44)39-26-16-7-17-27-39/h3-27,33,40-49H,28-32H2,1-2H3,(H,50,51)/t33-,40+,41+,42+,43+,44+,45+,46-,47?,48-,49-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYRCMOBILUYAN-RDKJJBGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC3C2OC(OC3)C4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](O[C@H]3[C@H]2OC(OC3)C4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H53NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71313758 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)